Methyl 3-(cyclohexylamino)propanoate
Overview
Description
Methyl 3-(cyclohexylamino)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(cyclohexylamino)propanoate can be synthesized through the reaction of cyclohexylamine with acrylic acid methyl ester. The reaction typically involves the following steps:
Cyclohexylamine and Acrylic Acid Methyl Ester Reaction: Cyclohexylamine reacts with acrylic acid methyl ester under controlled conditions to form the desired ester.
Catalysts and Solvents: The reaction may require catalysts and solvents to proceed efficiently. Common catalysts include acids or bases, while solvents like ethanol or methanol can be used to dissolve the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: Produces cyclohexylamine and methyl 3-hydroxypropanoate.
Reduction: Produces cyclohexylamino alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(cyclohexylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-(cyclohexylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino group, which can then interact with various biological pathways. The cyclohexylamino group may bind to specific receptors or enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Methyl propanoate: A simpler ester with a similar structure but lacking the cyclohexylamino group.
Cyclohexylamine: Contains the amino group but lacks the ester functionality.
Methyl 3-hydroxypropanoate: Similar ester structure but with a hydroxyl group instead of the amino group.
Uniqueness: Methyl 3-(cyclohexylamino)propanoate is unique due to the presence of both the cyclohexylamino group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 3-(cyclohexylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBUBKYPXOLPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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